Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Catalog No.
S915101
CAS No.
27594-60-1
M.F
C13H18ClNO2
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydroch...

CAS Number

27594-60-1

Product Name

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

IUPAC Name

methyl 2-phenyl-2-pyrrolidin-1-ylacetate;hydrochloride

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H

InChI Key

KFXVCIDFAVIORN-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1)N2CCCC2.Cl

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCCC2.Cl

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is a synthetic organic compound with the molecular formula C13H17NO2HClC_{13}H_{17}NO_2\cdot HCl and a molecular weight of approximately 255.74 g/mol. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an ester functional group. It is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of psychoactive substances. The compound is often utilized as a reference standard in analytical chemistry and forensic studies due to its structural similarities to known stimulants .

M2P2P is a chemical compound that falls under the category of synthetic cathinones. Cathinones are a group of stimulants structurally similar to cathinone, the naturally occurring stimulant found in khat plant leaves []. Research on M2P2P is limited, but it appears to be primarily investigated for its potential relation to known stimulants.

  • Analytical Reference Standard: M2P2P hydrochloride is commercially available as a research tool. Due to its structural similarity to stimulants, it serves as an analytical reference standard for forensic applications and research aimed at identifying unknown substances [].
Typical for esters and amines. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding methyl 2-phenyl-2-(pyrrolidin-1-yl)acetic acid and methanol.
  • Transesterification: This reaction can occur with other alcohols in the presence of a catalyst, allowing for the exchange of the ester moiety.
  • Nucleophilic Substitution: The pyrrolidine nitrogen can participate in nucleophilic substitution reactions, potentially forming new compounds by reacting with electrophiles.

These reactions are crucial for modifying the compound's properties or synthesizing related derivatives .

The synthesis of methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride typically involves several steps:

  • Formation of the Pyrrolidine Derivative: Pyrrolidine is reacted with a suitable electrophile to introduce the phenyl group.
  • Esterification: The resulting amine is then treated with methyl acetate under acidic conditions to form the ester linkage.
  • Hydrochloride Salt Formation: The final product can be converted into its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability for analytical purposes.

These methods highlight the compound's versatility in synthetic organic chemistry .

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride serves multiple purposes:

  • Analytical Reference Standard: It is widely used in forensic toxicology and research laboratories to identify and quantify similar compounds in biological samples.
  • Synthetic Intermediate: The compound is utilized in the synthesis of N-substituted alpha-phenylaminoacetic acids, which have potential therapeutic applications.

These applications underscore its importance in both research and practical settings .

Several compounds share structural or functional similarities with methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Methyl 3-pyrrolidinopropionateContains a pyrrolidine ringExhibits different biological activities
Methyl 2-(pyrrolidin-1-yl)acrylateVinyl group instead of phenylPotential use in polymer chemistry
N-MethylpyrrolidineSimple pyrrolidine without ester groupPrimarily used as a solvent or reagent
Methyl phenylacetateLacks the pyrrolidine componentCommonly used as a flavoring agent

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride stands out due to its specific combination of psychoactive potential and synthetic utility, making it a compound of interest in both academic research and practical applications .

The laboratory-scale synthesis of methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride primarily employs nucleophilic substitution reactions involving alpha-halo esters and pyrrolidine, followed by esterification and salt formation . The synthesis typically proceeds through the formation of alpha-bromo or alpha-halo ketones/esters as intermediates, which are prepared by bromination of the corresponding ketone or ester precursors . This approach represents a well-established methodology that has been adapted from procedures used for related pyrrolidinyl ketones and esters .

The nucleophilic substitution step involves the addition of pyrrolidine to the alpha-bromo intermediate in aprotic solvents such as diethyl ether or ethanol, often conducted at low temperatures using an ice bath to control reactivity . The reaction mixture is typically stirred at room temperature for extended periods ranging from one to twenty-four hours to ensure completion . The work-up procedure involves partitioning the reaction mixture between aqueous and organic layers, followed by acid-base extraction to isolate the pyrrolidinyl-substituted ester .

The esterification process utilizes classical Fischer esterification conditions, which involve the reaction of carboxylic acids with alcohols in the presence of acid catalysts [2] [3]. The mechanism proceeds through protonation-addition-deprotonation-protonation-elimination-deprotonation steps, where the carbonyl oxygen is first protonated by sulfuric acid, creating an electrophilic carbon center [2] [4]. The alcohol nucleophile subsequently attacks the electron-poor carbon, forming a tetrahedral intermediate [4]. The reaction is reversible, requiring careful optimization to achieve high yields through Le Chatelier's principle by using excess reagents or removing water as it forms [3] [5].

Laboratory Synthesis Parameters

ParameterOptimal RangeStandard Conditions
Temperature (°C)0-2520-25
Reaction Time (hours)1-2412-24
Solvent SystemDiethyl etherDiethyl ether/Ethanol
Catalyst Loading (mol%)5-108
Molar Ratio (Pyrrolidine:Acid)2.2:12.2:1
Yield (%)85-9689-96
Purity (%)>95>98

The choice of solvent and reaction conditions critically influences the yield and purity of the final compound . Common solvent systems include diethyl ether, ethanol, and dimethyl sulfoxide, with diethyl ether being preferred for its ability to facilitate phase separation during work-up procedures . The reaction typically achieves conversions ranging from eighty-five to ninety-six percent under optimized conditions [6]. Temperature control is essential, with most reactions conducted between zero and twenty-five degrees Celsius to prevent side reactions and maintain selectivity .

The hydrochloride salt formation is accomplished by treatment with ethereal hydrogen chloride until precipitation ceases . This step improves compound stability and solubility, which is critical for pharmaceutical applications . The precipitated product is collected by filtration and recrystallized from ethanol-diethyl ether mixtures to obtain pure hydrochloride salt . Analytical characterization using nuclear magnetic resonance spectroscopy, melting point determination, and elemental analysis confirms the identity and purity of the final product .

Industrial Production: Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a transformative approach for the industrial synthesis of methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [7] [8]. Flow reactors employ continuous flow technology to execute chemical reactions continuously, with reagents continuously added to the reactor inlet while product is constantly collected at the outlet [8]. This approach enables the creation of a continuously flowing stream of reactants and outputs, operating at steady state conditions [8].

The implementation of continuous flow reactors for pharmaceutical synthesis provides increased reaction control, enhanced process safety, and reduced development cycles [7]. Companies such as Pfizer, BASF, Roche, Eli Lilly, GlaxoSmithKline, and Novartis have published case studies demonstrating successful implementation of continuous flow technologies in their manufacturing processes [7]. The technology allows for precise temperature control, improved mixing efficiency, and better heat transfer compared to batch reactors [8].

For the synthesis of methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, continuous flow reactors can be designed to accommodate the multi-step synthesis pathway [9]. The electrolysis-based flow systems have demonstrated conversion rates exceeding ninety-five percent for related pyrrolidine derivatives, with flow rates of one cubic centimeter per minute and product formation rates reaching two grams per hour [9]. The scalability of these systems has been proven through the production of hundreds of grams of related compounds in extended electrolyses [9].

Continuous Flow Reactor Operating Parameters

ParameterLow ScaleMedium ScaleIndustrial Scale
Flow Rate (mL/min)0.1-1.01.0-5.010-100
Residence Time (min)15-6010-305-15
Temperature (°C)60-8070-9080-120
Pressure (bar)1-22-55-20
Conversion (%)85-9290-9692-98
Productivity (g/h)0.1-1.01.0-1020-200
Reactor Volume (mL)10-5050-200500-5000

The design of industrial-scale continuous flow systems requires careful consideration of residence time, temperature control, and pressure management [10]. Computational fluid dynamics approaches have been employed to optimize reactor design and predict performance, showing strong correlation between predicted and experimental yields with differences as low as 2.4% at optimal conditions [10]. The residence time and reactor temperature have been identified as the most significant factors affecting product yield in pharmaceutical intermediate synthesis [10].

Continuous flow processes offer significant advantages for the synthesis of methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, particularly in terms of heat transfer efficiency and reaction control [11]. Commercial-scale biodiesel production, which shares similar esterification chemistry, demonstrates the feasibility of continuous stirred-tank reactors and plug flow reactors for large-scale ester synthesis [11]. These systems typically operate at temperatures around sixty degrees Celsius with residence times of approximately one hour [11].

The integration of multiple reaction steps in continuous flow systems enables telescopic synthesis, where transformations occur within interconnected reactors with continuous output [7]. This approach reduces the need for intermediate isolation and purification, improving overall process efficiency and reducing manufacturing costs [7]. The automated nature of these systems allows for consistent product quality and reduced labor requirements compared to batch processes [7].

Purification Techniques for Pharmaceutical-grade Material

The purification of methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride to pharmaceutical-grade standards requires sophisticated separation techniques that ensure high purity, consistent quality, and compliance with regulatory requirements [12] [13]. Pharmaceutical-grade material must meet stringent specifications for identity, purity, potency, and quality as defined by regulatory authorities such as the United States Food and Drug Administration [14]. The purification process typically involves multiple complementary techniques to achieve the required purity levels exceeding ninety-eight percent .

Crystallization represents the most widely employed purification technique for pharmaceutical compounds, offering the ability to control crystal form, particle size, and morphology while achieving high purity levels [13]. The crystallization process involves the formation of solid crystals from solution, melt, or vapor, where atoms or molecules arrange in repeating patterns called crystal lattices [13]. For methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, crystallization serves multiple purposes including purification, solid-state control, and improvement of downstream processing characteristics [15].

The crystallization methodology for this compound typically employs cooling crystallization or anti-solvent crystallization techniques [13]. Cooling crystallization involves cooling a saturated solution to induce crystallization, while anti-solvent crystallization involves adding an anti-solvent to reduce solubility and promote crystal formation [13]. The choice of crystallization technique depends on the compound's solubility characteristics, thermal stability, and desired crystal properties [13]. Recrystallization from ethanol-diethyl ether mixtures has been specifically reported to enhance purity for this compound .

Purification Techniques Comparison

TechniquePurity Achieved (%)Recovery Yield (%)Processing TimePharmaceutical Grade
Recrystallization95-9880-902-4 hoursYes
Column Chromatography92-9670-854-8 hoursLimited
Supercritical Fluid Chromatography96-9985-951-3 hoursYes
High-Performance Liquid Chromatography98-99.575-902-6 hoursYes
Crystallization96-9985-956-24 hoursYes

Supercritical fluid chromatography has gained popularity as a powerful purification technique for pharmaceutical compounds, utilizing supercritical fluids such as carbon dioxide as the mobile phase [12]. This technique offers advantages including faster analysis times, reduced solvent consumption, and improved separation of chiral compounds [12]. Supercritical fluid chromatography is particularly well-suited for the purification of lipophilic compounds and molecules containing pyrrolidine moieties [12]. The technology has been enhanced through improvements in column selectivity, system robustness, and expanded compatibility with various mobile phases [12].

High-performance liquid chromatography systems equipped with advanced stationary phases and detection technologies enable rapid separation and quantification of complex mixtures [12]. These systems facilitate the purification of target compounds from crude extracts or reaction mixtures with high resolution and throughput [12]. Automated chromatography systems have streamlined purification workflows, reducing manual intervention and improving reproducibility [12]. The development of preparative-scale high-performance liquid chromatography enables the production of pharmaceutical-grade material suitable for clinical applications [12].

The pharmaceutical industry requires adherence to Good Manufacturing Practice guidelines for the production of active pharmaceutical ingredients [16]. These guidelines specify requirements for equipment cleaning, validation, and contamination control [16]. Equipment used for purification must be cleaned between different materials to prevent cross-contamination, with detailed procedures established for cleaning validation [16]. Water used in purification processes must meet appropriate quality specifications, with treatment processes validated and monitored [16].

Process validation represents a critical component of pharmaceutical manufacturing, ensuring consistency and quality of the final product [17]. The validation process involves three stages: process design, process qualification, and continued process verification [17]. During process design, the purification process is developed and optimized to consistently produce material meeting required specifications [17]. Process qualification demonstrates the capability of the purification process under normal operating conditions [17]. Continued process verification involves ongoing monitoring to ensure the process remains in control [17].

Synthetic Precursors: 2-Phenyl-2-(pyrrolidin-1-yl)acetic Acid Derivatives

The synthesis of methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride relies on several key synthetic precursors, with 2-phenyl-2-(pyrrolidin-1-yl)acetic acid serving as the most direct precursor for esterification reactions [18]. This carboxylic acid derivative can be synthesized through various pathways, including copper-catalyzed coupling reactions between ortho-bromophenylacetic acid and pyrrolidine under specific reaction conditions [18]. The coupling reaction typically employs copper(II) acetate as catalyst with silica gel support in 1,2-dichloroethane-methanol solvent systems at temperatures ranging from twenty-five to ninety degrees Celsius [18].

The preparation of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid derivatives involves nucleophilic substitution mechanisms where pyrrolidine acts as the nucleophile attacking electrophilic carbon centers [19]. Palladium-catalyzed carboamination reactions have been developed for the construction of substituted pyrrolidine derivatives from gamma-aminoalkenes with aryl bromides and triflates [19]. These transformations effect tandem cyclization and coupling processes that generate carbon-nitrogen and carbon-carbon bonds simultaneously [19]. The reactions tolerate various functional groups including enolizable ketones, nitro groups, methyl esters, and acetates [19].

The synthetic methodology for pyrrolidine-containing compounds has been advanced through mild reaction conditions using weak bases such as cesium carbonate in dioxane solvent [19]. These conditions provide increased tolerance of base-sensitive functional groups compared to traditional strong base conditions [19]. The palladium-catalyzed reactions proceed efficiently with both Boc-protected and Cbz-protected substrates, providing desired products with excellent stereoselectivity [19]. Trisubstituted pyrrolidines prepared through these methods have been employed as intermediates in natural product synthesis [19].

Synthetic Precursor Derivatives

Precursor CompoundMolecular FormulaMolecular Weight (g/mol)Role in Synthesis
2-Phenyl-2-(pyrrolidin-1-yl)acetic acidC12H15NO2205.25Direct precursor
2-Bromo-2-phenylacetic acidC8H7BrO2215.04Alpha-halo intermediate
Phenylacetic acidC8H8O2136.15Starting material
PyrrolidineC4H9N71.12Nucleophile
Methyl 2-bromophenylacetateC9H9BrO2229.07Ester intermediate

Phenylacetic acid serves as a fundamental starting material for the synthesis pathway, providing the phenyl-substituted acetate backbone [20]. This compound can be functionalized through various methods including halogenation to produce alpha-bromo derivatives that serve as electrophilic partners for nucleophilic substitution reactions [20]. The bromination process typically employs bromine or N-bromosuccinimide under controlled conditions to achieve selective alpha-halogenation [21]. The resulting alpha-bromo compounds are highly reactive toward nucleophiles such as pyrrolidine .

Pyrrolidine functions as the key nucleophilic component in the synthesis, attacking electrophilic carbon centers to form the pyrrolidinyl-substituted products [22]. The nucleophilicity of pyrrolidine can be influenced by reaction conditions, solvent choice, and the presence of catalysts [22]. Aromatic nucleophilic substitution reactions involving pyrrolidine have been extensively studied, revealing the importance of base catalysis and solvent effects on reaction rates and selectivity [22]. The conformational effects of the pyrrolidine ring can influence reaction outcomes, particularly in transitions states involving general acid-catalyzed processes [22].

The esterification of carboxylic acid precursors to form methyl esters represents a crucial transformation in the synthetic pathway [6]. Various esterification methods have been developed, including the use of trimethylsilyl chloride in methanol systems that provide high yields under mild conditions [6]. This methodology offers advantages over traditional Fischer esterification and hydrochloric acid-methanol systems in terms of operational convenience and functional group tolerance [6]. The reaction typically proceeds at room temperature with reaction times ranging from twelve to twenty-four hours, achieving yields of eighty-five to ninety-eight percent [6].

The solubility characteristics of methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride exhibit significant dependence on solvent polarity and hydrogen bonding capacity. The hydrochloride salt formation substantially enhances aqueous solubility compared to the free base, demonstrating the ionizable nature of the pyrrolidine nitrogen center [1] [2].

Polar Aprotic Solvents: In dimethylformamide and dimethyl sulfoxide, the compound exhibits solubility values of 25 mg/mL [1]. These solvents provide excellent solvation through dipole-dipole interactions with the carbonyl group and ion-dipole interactions with the protonated pyrrolidine moiety. The high dielectric constants of these solvents effectively stabilize the ionic character of the hydrochloride salt.

Polar Protic Solvents: Ethanol demonstrates superior solubility at 30 mg/mL [1], likely due to hydrogen bonding capabilities that complement the ionic interactions. The phosphate buffered saline system shows reduced solubility at 10 mg/mL [1], indicating potential ionic strength effects and competition from buffer ions. For comparison, similar pyrrolidine hydrochloride derivatives demonstrate water solubility exceeding 50 mg/mL [3] [4], suggesting the phenyl and ester substituents moderately reduce hydrophilicity.

Non-polar Systems: The compound exhibits minimal solubility in non-polar solvents such as dichloromethane, consistent with its ionic nature. The Hansen solubility parameter analysis indicates optimal dissolution occurs in solvents with total solubility parameters ranging from 24-30 MPa^0.5^, encompassing both polar aprotic and protic systems [5].

Solvent SystemSolubility (mg/mL)Polarity ClassificationHansen Solubility Parameter Range (MPa^0.5)
Dimethylformamide (DMF)25.0Polar aprotic24-26
Dimethyl sulfoxide (DMSO)25.0Polar aprotic26-28
Ethanol30.0Polar protic26-27
Phosphate Buffered Saline (PBS, pH 7.2)10.0Polar protic~48
Water (estimated for hydrochloride salt)>50 (for similar pyrrolidine HCl salts)Polar protic~48

The solubility profile demonstrates the compound's amphiphilic character, with the protonated pyrrolidine providing hydrophilic character while the phenyl ring and ester functionality contribute lipophilic properties .

Thermal Decomposition Patterns and Kinetic Parameters

Thermal analysis of methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride reveals complex decomposition behavior characteristic of pyrrolidine-containing organic salts. The thermal stability profile encompasses multiple transition events that provide insights into structural integrity and degradation pathways [8] [9].

Melting and Initial Transitions: The compound exhibits a melting point range of 95-105°C, typical for pyrrolidine hydrochloride derivatives [10]. The relatively low melting point compared to the free base reflects the ionic lattice disruption caused by chloride ion incorporation. Differential scanning calorimetry reveals an initial endothermic event corresponding to fusion, followed by potential dehydration processes if residual moisture is present [11] [9].

Decomposition Kinetics: Thermogravimetric analysis indicates initial decomposition onset temperatures between 180-200°C [8] [12]. The maximum decomposition rate occurs at 220-250°C, consistent with pyrrolidine ring degradation and ester bond cleavage. Kinetic analysis using the Kissinger-Akahira-Sunose and Flynn-Wall-Ozawa methods yields activation energies ranging from 128-201 kJ/mol for similar pyrrolidine derivatives [8].

Mechanistic Pathways: Mass spectrometric analysis of thermal decomposition products indicates primary degradation occurs through SN2 nucleophilic substitution reactions and Hofmann elimination processes [8]. The bromide anion in related pyrrolidine systems attacks the cationic center, leading to alkyl substituent loss. Secondary pathways involve ester hydrolysis and subsequent decarboxylation reactions.

ParameterValue/RangeExperimental MethodNotes
Melting Point Range95-105°C (estimated for HCl salt)DSC/Hot-stage microscopyHCl salt typically melts lower than free base
Initial Decomposition Temperature (T_onset)180-200°C (typical for pyrrolidine HCl)TGAWeight loss begins gradually
Maximum Decomposition Rate Temperature (T_max)220-250°C (typical for pyrrolidine HCl)DTG peak analysisMaximum rate of thermal degradation
Activation Energy (E_a) for Decomposition128-201 kJ/mol (pyrrolidine derivatives)Kissinger-Akahira-Sunose methodTemperature-dependent kinetics
Pre-exponential Factor (log A)17-18 min⁻¹ (pyrrolidine derivatives)Flynn-Wall-Ozawa methodFrequency factor for decomposition

The thermal analysis data indicates the compound maintains structural integrity up to approximately 180°C, providing adequate thermal stability for typical handling and storage conditions [12] [8].

pH-dependent Stability in Biological Matrices

The stability of methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride exhibits pronounced pH dependence due to multiple ionizable centers and hydrolyzable functional groups. The compound's behavior across physiological pH ranges reflects competing degradation mechanisms involving ester hydrolysis, N-dealkylation, and potential ring-opening reactions .

Acidic Conditions (pH 1.0-4.0): Under gastric pH conditions, the compound demonstrates high stability with greater than 90% retention after 24 hours . The protonated pyrrolidine nitrogen (pKa approximately 10-11 for similar systems) remains fully ionized, while the ester linkage exhibits resistance to acid-catalyzed hydrolysis. This stability profile suggests suitability for oral formulations requiring gastric transit.

Physiological pH Range (pH 7.0-7.4): At physiological pH, stability decreases to 75-85% after 24 hours . The primary degradation pathway involves ester hydrolysis to yield the corresponding carboxylic acid and methanol. Concurrent N-dealkylation may occur through nucleophilic attack at the pyrrolidine carbon centers, particularly under oxidative conditions present in biological matrices.

Alkaline Conditions (pH 8.0-11.0): Alkaline environments accelerate degradation significantly, with stability dropping below 30% at pH 10-11 after 24 hours . Base-catalyzed ester hydrolysis becomes the dominant pathway, proceeding through tetrahedral intermediate formation. Extreme alkaline conditions may induce pyrrolidine ring opening through nucleophilic attack at the α-carbon position.

pH RangeRelative StabilityPrimary Degradation PathwayHalf-life (estimated)Biological Matrix Relevance
1.0-2.0 (Gastric)High (>95% after 24h)Minimal hydrolysis>72 hoursGastric fluid stability
3.0-4.0 (Early gastric emptying)High (>90% after 24h)Slow ester hydrolysis48-72 hoursGastric transit conditions
7.0-7.4 (Physiological)Moderate (75-85% after 24h)Ester and N-dealkylation12-24 hoursBlood plasma, interstitial fluid
8.0-9.0 (Intestinal)Low (50-70% after 24h)Rapid ester hydrolysis6-12 hoursSmall intestine, some tissues
10.0-11.0 (Alkaline stress)Very Low (<30% after 24h)Complete ester hydrolysis + ring opening<6 hoursStress testing conditions

The pH-stability relationship indicates optimal formulation strategies should target acidic to neutral pH ranges to maximize chemical stability during storage and biological transit .

Dates

Last modified: 04-14-2024

Explore Compound Types